molecular formula C23H22BrNO3 B404449 ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B404449
M. Wt: 440.3g/mol
InChI Key: BZPSMRYVNCATOC-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, bromobenzylidene, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromobenzylidene and dimethylphenyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:

  • Ethyl 4-(benzylidene)-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl 4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

These compounds share structural similarities but differ in the substitution pattern on the benzylidene and phenyl groups. The presence of bromine and methyl groups can significantly influence the chemical reactivity and biological activity, making ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE unique in its properties and applications.

Properties

Molecular Formula

C23H22BrNO3

Molecular Weight

440.3g/mol

IUPAC Name

ethyl (4Z)-4-[(3-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H22BrNO3/c1-5-28-23(27)21-16(4)25(19-10-9-14(2)15(3)11-19)22(26)20(21)13-17-7-6-8-18(24)12-17/h6-13H,5H2,1-4H3/b20-13-

InChI Key

BZPSMRYVNCATOC-MOSHPQCFSA-N

SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC(=C(C=C3)C)C)C

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)Br)C3=CC(=C(C=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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